FGFRs are a family of cell-surface proteins involved in cell growth, proliferation, and survival. Derazantinib works by blocking the activity of these receptors, specifically FGFR1, FGFR2, and FGFR3. This disrupts the signaling pathways that cancer cells rely on to grow and survive. []
Derazantinib is currently being studied in clinical trials for the treatment of various cancers, including:
Derazantinib is an orally bioavailable compound that serves as a selective inhibitor of fibroblast growth factor receptors (FGFR1, FGFR2, and FGFR3). It is classified as an ATP-competitive pan-FGFR inhibitor, demonstrating potent activity against these kinases with IC50 values of 1.8 nM for FGFR2 and 4.5 nM for FGFR1 . The compound has garnered attention for its potential therapeutic applications in treating various cancers associated with FGFR genetic aberrations.
Derazantinib acts by inhibiting the fibroblast growth factor receptor (FGFR) family. FGFRs are receptor tyrosine kinases that play a crucial role in cell growth, differentiation, and survival []. In some cholangiocarcinoma tumors, mutations or fusions in the FGFR genes lead to uncontrolled activation of these pathways, promoting tumor growth [].
Derazantinib binds to the ATP-binding pocket of FGFRs, preventing them from binding to ATP, the cellular energy molecule required for their activation []. This disrupts the downstream signaling cascade triggered by FGFRs, ultimately leading to the inhibition of tumor cell proliferation and survival [].
Derazantinib is currently under investigation, and its complete safety profile is still being established. Clinical trials have reported side effects such as fatigue, dry mouth, diarrhea, taste changes, and hair loss []. Additionally, some patients experience elevations in liver enzymes, which can be monitored and managed [].
In clinical studies, derazantinib has shown promising anti-tumor activity, particularly in patients with advanced or unresectable cancers harboring FGFR mutations. For instance, in a Phase 1b/2 study involving metastatic urothelial cancer, derazantinib demonstrated a manageable safety profile but limited efficacy when used alone or in combination with atezolizumab . Additionally, it has been effective in inhibiting the proliferation and migration of keloid fibroblasts in vitro, showcasing its potential beyond oncology applications .
Derazantinib is primarily investigated for its use in treating cancers associated with FGFR mutations or fusions. Its applications include:
Derazantinib shares its therapeutic target with several other compounds that inhibit fibroblast growth factor receptors. Below is a comparison highlighting its uniqueness:
Compound Name | Target Kinases | Unique Features |
---|---|---|
Axitinib | VEGFR1-3, PDGFR | Primarily used for renal cell carcinoma; broader kinase inhibition profile. |
Erdafitinib | FGFR1-4 | Approved for bladder cancer; shows broader FGFR targeting but similar indications. |
Nintedanib | VEGFR, PDGFR, FGFR | Multi-targeted kinase inhibitor; used primarily for lung cancer and fibrosis. |
Lenvatinib | VEGFR1-3, FGFR1-4 | Broad spectrum kinase inhibitor; used for thyroid cancer and hepatocellular carcinoma. |
Derazantinib's specificity towards FGFRs and its unique biochemical profile distinguish it from these compounds, making it a candidate for targeted therapies where FGFR mutations play a critical role.